molecular formula C12H15NO4S B14469673 N-(3-Sulfanylpropanoyl)-L-tyrosine CAS No. 72636-16-9

N-(3-Sulfanylpropanoyl)-L-tyrosine

Cat. No.: B14469673
CAS No.: 72636-16-9
M. Wt: 269.32 g/mol
InChI Key: HAMZHHYTTXMBKE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Sulfanylpropanoyl)-L-tyrosine is a synthetic tyrosine derivative designed for advanced biochemical and pharmacological research. This compound combines the catecholamine precursor L-tyrosine with a sulfanylpropanoyl moiety, a functional group known for its metal-chelating properties. The presence of the thiol group suggests potential research applications in enzymology, particularly as a starting point for investigating inhibitors of zinc-dependent metalloenzymes, given that thiol-containing compounds are known to act as chelators of active-site zinc ions . As a modified amino acid, it may be of interest in studies exploring novel antiviral agents, as certain L-tyrosine derivatives have demonstrated inhibitory effects on viral infections in vitro, with their mechanism of action being highly dependent on specific structural changes . Researchers can utilize this compound to probe cellular signaling pathways, given that its parent amino acid, L-tyrosine, is a precursor to key neurotransmitters like dopamine and norepinephrine, which are involved in the stress response . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

CAS No.

72636-16-9

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoic acid

InChI

InChI=1S/C12H15NO4S/c14-9-3-1-8(2-4-9)7-10(12(16)17)13-11(15)5-6-18/h1-4,10,14,18H,5-7H2,(H,13,15)(H,16,17)/t10-/m0/s1

InChI Key

HAMZHHYTTXMBKE-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCS)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCS)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Sulfanylpropanoyl)-L-tyrosine typically involves the reaction of L-tyrosine with 3-mercaptopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-tyrosine and the amino group of 3-mercaptopropanoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(3-Sulfanylpropanoyl)-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Sulfanylpropanoyl)-L-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, thereby inhibiting or modulating the activity of the target enzyme. This interaction can affect various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular formulas, solubility, and biological activities of N-(3-Sulfanylpropanoyl)-L-tyrosine and its analogs:

Compound Name Structural Feature Molecular Formula Solility Characteristics Biological Activity/Application Source (Evidence ID)
This compound 3-Sulfanylpropanoyl group C₁₂H₁₅NO₄S* pH-dependent (acidic) Antioxidant potential, enzyme modulation (hypothetical) Inferred from analogs
N-P-cyclohexylpropionyl-L-tyrosine Cyclohexylpropionyl group C₁₈H₂₅NO₄ Soluble in acidic media Synaptic inhibition via Cl⁻ channels
N-[3′,4′-Dihydroxy-(E)-cinnamoyl]-L-tyrosine Dihydroxycinnamoyl group C₁₈H₁₇NO₆ Polar solvents Enzyme pathway studies, phenolic reactivity
N-(Butylsulfonyl)-L-tyrosine Butylsulfonyl group (–SO₂–) C₁₃H₁₉NO₅S Moderate aqueous solubility Lower reactivity due to sulfonyl group
N-(3-Mercapto-2-methylpropanoyl)-L-tyrosine 3-Mercapto-2-methylpropanoyl C₁₃H₁₇NO₄S pH-sensitive Antihypertensive applications
N-Acetyl-L-tyrosine (NALT) Acetyl group (–COCH₃) C₁₁H₁₃NO₄ High bioavailability Cognitive resilience under stress

*Hypothetical formula based on analogous compounds.

Key Research Findings

Solubility and Reactivity
  • N-P-cyclohexylpropionyl-L-tyrosine and sulfanyl-containing derivatives like this compound exhibit pH-dependent solubility, requiring acidic conditions for dissolution .

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